molecular formula C6H15NO B168986 2-Amino-4-methylpentan-1-ol CAS No. 16369-17-8

2-Amino-4-methylpentan-1-ol

Cat. No. B168986
CAS RN: 16369-17-8
M. Wt: 117.19 g/mol
InChI Key: VPSSPAXIFBTOHY-UHFFFAOYSA-N
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Description

2-Amino-4-methylpentan-1-ol is a chemical compound with the empirical formula C6H15NO . It is also known by other names such as ®-(-)-Leucinol and 1-Pentanol, 2-amino-4-methyl . It is an acetone derivative in liquid state, with limited solubility in water but generally miscible with most organic solvents .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methylpentan-1-ol can be represented by the SMILES string CC(C)CC(N)CO . The InChI representation is 1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3 . The molecular weight of the compound is 117.19 .

Scientific Research Applications

1. Extraction and Separation of Iron(III)

2-Amino-4-methylpentan-1-ol, under the name of 4-methylpentan-2-ol, has been utilized for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping the iron(III) with water and its subsequent titrimetric determination. This method is sensitive to interference from certain elements and compounds like Te(IV), Se(IV), and ascorbate, but can successfully extract iron(III) even in the presence of other elements like Mo(VI) and W(VI) (Gawali & Shinde, 1974).

2. Gas Chromatography Analytical Method

4-Amino-2-methylpentane, closely related to 2-Amino-4-methylpentan-1-ol, has been the focus of a gas chromatography (GC) analytical method development. The method details optimal conditions for determining this compound, including column temperature and carrier gas flow rate, proving its applicability for quality testing (Zhao et al., 2017).

3. Catalytic Properties in Oxide Systems

2-Amino-4-methylpentan-1-ol, as 4-methylpentan-2-ol, is used in studying the catalytic behavior of oxide systems like zirconium, cerium, and lanthanum oxides. Its conversion to 4-methylpent-1-ene is analyzed to understand the acid-base properties and catalytic activities of these oxides (Cutrufello et al., 2002).

4. Synthesis of Precursors for Medical and Technological Applications

The compound has been used in the synthesis of various precursors, like (4R)-4-[(tert-Butoxycarbonyl)amino]-2-methyl-2-penten-5-olide, which is a precursor of trans-4-methylproline, a significant compound in pharmaceuticals and technological applications (Nevalainen & Koskinen, 2001).

5. Biotechnological Synthesis of Pentanol Isomers

2-Amino-4-methylpentan-1-ol and its derivatives are being explored in biotechnological applications, particularly in the synthesis of pentanol isomers using engineered microorganisms. This research opens up possibilities for biofuel production and other industrial applications (Cann & Liao, 2009).

Safety And Hazards

The safety data sheet for a similar compound, L(+)-Leucinol, indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-amino-4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSSPAXIFBTOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936859
Record name (+/-)-Leucinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylpentan-1-ol

CAS RN

502-32-9, 53448-09-2, 16369-17-8
Record name Leucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-32-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methylpentan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-Leucinol
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Record name DL-Leucinol
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Record name (+/-)-Leucinol
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Record name 2-amino-4-methylpentan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
J Malmquist, P Ström - Journal of Labelled Compounds and …, 2012 - Wiley Online Library
… d-Leucinol ((R)-2-amino-4-methylpentan-1-ol) was labeled as [1- 14 C] and [4- 14 C] via a Wittig reaction using Garner's aldehyde and a Strecker amino acid synthesis with d-acylase …
B Gnanaprakasam, E Balaraman… - Angewandte …, 2011 - Wiley Online Library
… Thus, a 1,4-dioxane solution of (S)-2-amino-4-methylpentan-1-ol heated to reflux with complex 1 (1 mol %) led to isolation of the cyclic dipeptide 3S,6S-3,6-diisobutylpiperazine-2,5-…
Number of citations: 159 onlinelibrary.wiley.com
S Ahmad, S Raza, R Uddin, SS Azam - Journal of Molecular Graphics and …, 2018 - Elsevier
… was positioned to allow deep cavity binding of 2-amino-4-methylpentan-1-ol ring (Fig. 8). … the central oxygen (that linked 2-amino-4-methylpentan-1-ol ring and anisole ring) and Gln111. …
Number of citations: 35 www.sciencedirect.com
H Wang, G Qu, JK Li, JA Ma, J Guo, Y Miao… - Catalysis Science & …, 2020 - pubs.rsc.org
Chiral amino alcohols are essential building blocks for the pharmaceutical industry, and are widely present in natural and synthetic bioactive compounds. Amine dehydrogenases (…
Number of citations: 20 pubs.rsc.org
A Meinzer, A Breckel, BA Thaher… - Helvetica chimica …, 2004 - Wiley Online Library
New chiral mono‐ and bicyclic β‐sultams, valuable building blocks for drug synthesis, have been prepared from L‐Ala, L‐Val, L‐Leu, L‐Ile, L‐Phe, L‐Cys, L‐Ser, L‐Thr, and D‐…
Number of citations: 65 onlinelibrary.wiley.com
D Li, P Wu, D Guo, Y Yu, H Xiao, X Jiang - Research on Chemical …, 2015 - Springer
Six novel carbazolyl-containing amino alcohol Schiff bases were synthesized by a solvent-free method, and characterized by 1 H NMR, 13 C NMR, mass, and infrared spectroscopy and …
Number of citations: 3 link.springer.com
Q Umar, Y Huang, A Nazeer, H Yin, JC Zhang, M Luo… - RSC …, 2022 - pubs.rsc.org
… Synthesis of (R)-2-amino-4-methylpentan-1-ol zinc chloride complex (VII). Using general procedure complex (VII) were synthesized consuming D-leucinol (0.9008 g, 7.62 mmol) and …
Number of citations: 2 pubs.rsc.org
BM Coyne - 2018 - search.proquest.com
Candida fungi are the fourth leading cause of hospital-acquired bloodstream infections in the world. Infection leads to systemic candidiasis, a condition that can cause septic shock and …
Number of citations: 2 search.proquest.com
B Ramasamy, M Kumar Gangwar… - European Journal of …, 2017 - Wiley Online Library
… followed by the addition of n-butyl chloroformate (8.68 g, 63.6 mmol), and the reaction mixture was stirred at this temperature for 15 min, after which (S)-2-amino-4-methylpentan-1-ol (2a…
AK Guin, R Mondal, G Chakraborty, S Pal… - The Journal of Organic …, 2022 - ACS Publications
Herein, we report the synthesis and characterization of two ruthenium-based pincer-type catalysts, [1]X (X = Cl, PF 6 ) and 2, containing two different tridentate pincer ligands, 2-pyrazolyl…
Number of citations: 9 pubs.acs.org

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